molecular formula C9H8ClN3O B1313548 5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 62538-19-6

5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B1313548
CAS RN: 62538-19-6
M. Wt: 209.63 g/mol
InChI Key: JSEGFVLGLQKEKW-UHFFFAOYSA-N
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Description

“5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one” is a compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocyclic compounds with two nitrogen atoms . They have numerous biological and pharmaceutical properties such as anti-inflammatory, sedative, hypnotic, fever-resistant, antifungal, and antibacterial .


Synthesis Analysis

The synthesis of pyrazoles is specific because they are found in several different structures . The simplest and most common method to synthesize pyrazoles is to use 1,3-dicarbonyl compounds or similar compounds such as acetals and imines with hydrazines . In one study, an environmentally friendly procedure for the synthesis of some novel 5-amino-pyrazole-4-carbonitriles was reported. This involved three-component mechanochemical reactions of synthetized azo-linked aldehydes, malononitrile, and phenylhydrazine or p-tolylhydrazine .

Scientific Research Applications

Antimicrobial and Anticancer Applications

A series of novel pyrazole derivatives, including those synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have shown significant in vitro antimicrobial and anticancer activities. Compounds derived from this synthesis process exhibited higher anticancer activity compared to the reference drug doxorubicin, indicating their potential as effective anticancer agents. Additionally, these compounds demonstrated good to excellent antimicrobial activity, highlighting their relevance in addressing microbial infections (Hafez, Al-Hussain, & El-Gazzar, 2016).

Anti-Inflammatory Applications

Another study focused on the synthesis of 2-pyrazoline analogues revealed significant anti-inflammatory effects mediated by the inhibition of phospholipase A2. These compounds, characterized by their structural features including the 4-chlorophenyl group, demonstrated potential as next-generation nonsteroidal anti-inflammatory drugs. This study also highlighted the importance of protein structure modelling and docking studies in understanding the molecular basis of their anti-inflammatory properties (Lokeshwari et al., 2017).

Anticancer Activity through Structural Analysis

The crystal structure of a related compound, 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, was analyzed to understand its potential interactions and reactivity. The analysis indicated strong N—H⋯O hydrogen bonds forming chains along [001], suggesting a basis for its biological activities. This structural insight is crucial for designing compounds with enhanced biological efficacy (Mu et al., 2012).

Corrosion Inhibition

Research has also explored the use of pyrazole derivatives as corrosion inhibitors for mild steel in acidic solutions. Compounds like 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile demonstrated high inhibition efficiency, suggesting their application in protecting metal surfaces from corrosion. The study employed gravimetric, electrochemical, and density functional theory (DFT) methods to elucidate the mechanisms of action, indicating the multifaceted applications of these compounds beyond biological activities (Yadav et al., 2016).

Future Directions

The future directions for “5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one” could involve further exploration of its synthesis methods, biological activities, and potential applications. The development of environmentally friendly procedures for the synthesis of pyrazoles is of particular interest .

properties

IUPAC Name

5-amino-4-(4-chlorophenyl)-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-6-3-1-5(2-4-6)7-8(11)12-13-9(7)14/h1-4H,(H4,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEGFVLGLQKEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NNC2=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80490521
Record name 5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80490521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one

CAS RN

62538-19-6
Record name 5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80490521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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